![molecular formula C13H8FN3O2 B2898257 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone CAS No. 1239755-28-2](/img/structure/B2898257.png)
5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone is a useful research compound. Its molecular formula is C13H8FN3O2 and its molecular weight is 257.224. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The chemical compound 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone and its derivatives have been extensively studied for their synthesis methods and potential biological applications. For instance, a study focused on the synthesis of fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, revealing that certain compounds exhibited potent antibacterial and antifungal activities. The most active compounds were also screened against methicillin-resistant Staphylococcus aureus (MRSA), with some inhibiting growth at low levels of cytotoxicity. This suggests potential applications in developing new antimicrobial agents (Desai et al., 2016).
Anticancer Potential
Another research avenue for this compound derivatives is in cancer therapy. A study identified a novel apoptosis inducer through caspase- and cell-based high-throughput screening assays. This compound showed activity against breast and colorectal cancer cell lines and was identified as a potential anticancer agent with a specific molecular target, suggesting its use in targeted cancer therapy (Zhang et al., 2005).
Antimicrobial and Antitubercular Activity
Compounds derived from this compound have shown significant antimicrobial and antitubercular activities. A synthesis and evaluation study of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide showed good or moderate antimicrobial activity, indicating potential applications in treating microbial infections (Bayrak et al., 2009).
Electronics and Material Science
Beyond biological applications, derivatives of this compound have been explored in electronics and material science. A study synthesized m-terphenyl oxadiazole derivatives for use as electron transporters and hole/exciton blockers in organic light-emitting diodes (OLEDs). These materials exhibited reduced driving voltages and very high efficiency, suggesting their potential in developing more efficient OLEDs (Shih et al., 2015).
Mecanismo De Acción
Target of Action
Compounds containing the1,2,4-oxadiazole ring, such as the one , have been found to exhibit a broad range of biological activities . They have been studied for their potential interactions with various biological targets, including antibacterial, anti-mycobacterial, antitumor, and antiviral activities .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can interact with their targets in various ways, depending on the specific derivative and target . The fluorophenyl group may also contribute to the compound’s activity, as fluorine atoms are often used in drug design to modulate properties like lipophilicity, bioavailability, and metabolic stability.
Biochemical Pathways
Given the broad biological activities of 1,2,4-oxadiazole derivatives, it’s likely that multiple pathways could be affected
Result of Action
Given the potential biological activities of 1,2,4-oxadiazole derivatives, the compound could potentially have effects such as inhibiting the growth of bacteria or cancer cells, or interfering with viral replication .
Propiedades
IUPAC Name |
5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-4-1-8(2-5-10)12-16-13(19-17-12)9-3-6-11(18)15-7-9/h1-7H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPMMRNOIASNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CNC(=O)C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2898177.png)
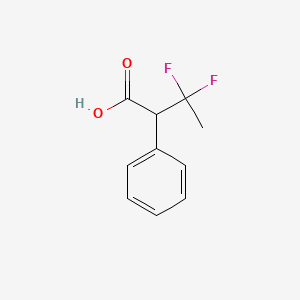
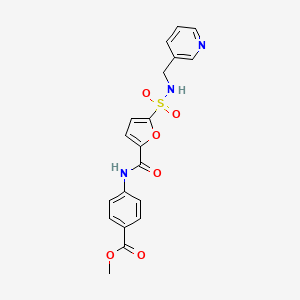
![8-chloro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2898182.png)
![N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2898184.png)
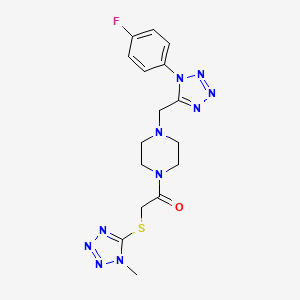
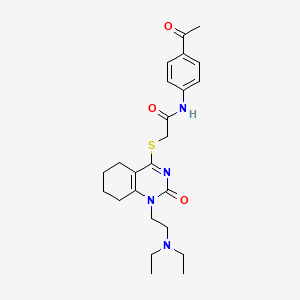
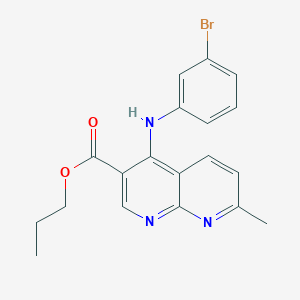
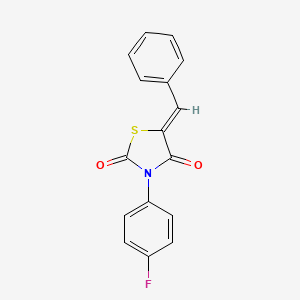
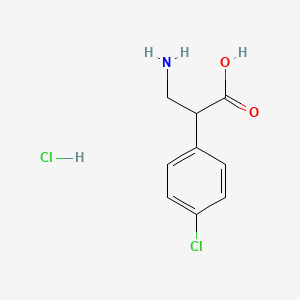
![2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]propanamide](/img/structure/B2898193.png)
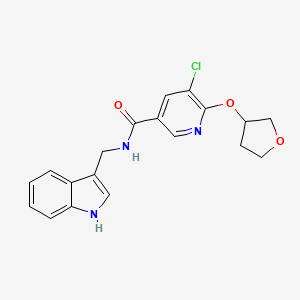
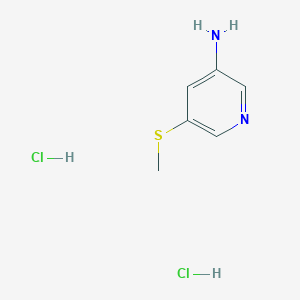
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2898196.png)
